11-epi-Prostaglandin F2alpha

Description

Properties

IUPAC Name |

(Z)-7-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18-,19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGPLTODNUVGFL-ZWAKLXPCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50331533 |

Source

|

| Record name | 11-epi-Prostaglandin F2alpha | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50331533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | 11b-PGF2a | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010199 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

38432-87-0 |

Source

|

| Record name | 9α,11β-PGF2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38432-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Epiprostaglandin F2alpha | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038432870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-epi-Prostaglandin F2alpha | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50331533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-EPIPROSTAGLANDIN F2.ALPHA. | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JG7TH29T3N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Enzymatic Labyrinth: A Technical Guide to the 11-epi-Prostaglandin F2α Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biosynthesis of 11-epi-prostaglandin F2α (11-epi-PGF2α), a stereoisomer of the more widely known prostaglandin F2α. While often considered a minor metabolite, emerging evidence highlights its significant biological activities and potential as a biomarker in various pathological states. This document will dissect the core enzymatic pathways leading to its formation, with a particular focus on the pivotal role of aldo-keto reductase 1C3 (AKR1C3). We will delve into the mechanistic underpinnings of this pathway, provide detailed, field-proven experimental protocols for its study, and present key quantitative data to inform experimental design and interpretation. This guide is intended to serve as a comprehensive resource for researchers investigating the nuanced world of eicosanoid signaling and its implications for drug discovery and development.

Introduction: Beyond the Canonical Prostaglandins

Prostaglandins, a class of lipid autacoids derived from arachidonic acid, are critical mediators of a vast array of physiological and pathological processes, including inflammation and cardiovascular homeostasis.[1] While the classical prostaglandin pathways are well-documented, a growing body of research is illuminating the importance of alternative routes and their resulting products. Among these is 11-epi-prostaglandin F2α (also known as 11β-PGF2α or 9α,11β-PGF2α), the 11-epimer of prostaglandin F2α.[2]

Initially identified as a metabolite of prostaglandin D2 (PGD2), 11-epi-PGF2α is not merely an inactive byproduct. It exhibits potent biological activity, often acting as a ligand for the prostaglandin F receptor (FP receptor), thereby triggering downstream signaling cascades that can influence cell proliferation and inflammatory responses.[3][4] Understanding the biosynthesis of this specific isomer is therefore crucial for a complete picture of prostanoid signaling and for identifying novel therapeutic targets.

This guide will provide a detailed examination of the enzymatic machinery responsible for the synthesis of 11-epi-PGF2α, offering both a conceptual framework and practical methodologies for its investigation.

The Core Biosynthetic Pathway: An Enzymatic Cascade

The formation of 11-epi-PGF2α is intrinsically linked to the general prostaglandin synthesis pathway. The process begins with the liberation of arachidonic acid from membrane phospholipids and culminates in the stereospecific reduction of an intermediate prostaglandin.

The Genesis: From Arachidonic Acid to Prostaglandin H2

The journey to 11-epi-PGF2α commences with the release of arachidonic acid from the cell membrane, a reaction catalyzed by phospholipase A2 (PLA2).[5] Subsequently, the cyclooxygenase (COX) enzymes, COX-1 and COX-2, catalyze the conversion of arachidonic acid into the unstable endoperoxide intermediate, prostaglandin H2 (PGH2).[5] This pivotal step is the target of non-steroidal anti-inflammatory drugs (NSAIDs).

The Branch Point: The Formation of Prostaglandin D2

From PGH2, the pathway branches. Prostaglandin D synthase (PGDS) catalyzes the isomerization of PGH2 to prostaglandin D2 (PGD2).[3] PGD2 is a biologically active molecule in its own right, but it also serves as the primary precursor for the enzymatic synthesis of 11-epi-PGF2α.

The Key Player: Aldo-Keto Reductase 1C3 (AKR1C3)

The final and defining step in the biosynthesis of 11-epi-PGF2α is the 11-ketoreduction of PGD2. This reaction is efficiently catalyzed by Aldo-Keto Reductase 1C3 (AKR1C3), a member of the aldo-keto reductase superfamily.[3][6] AKR1C3 utilizes NADPH as a cofactor to reduce the ketone group at carbon 11 of PGD2, resulting in the formation of 11-epi-PGF2α.[2] It is this enzymatic conversion that dictates the stereochemistry at the 11th position, distinguishing it from its isomer, PGF2α.

The following diagram illustrates this core biosynthetic pathway:

Caption: The core enzymatic pathway for 11-epi-Prostaglandin F2α biosynthesis.

Scientific Integrity & Logic in Experimental Design

A rigorous understanding of the 11-epi-PGF2α pathway necessitates robust and well-validated experimental approaches. The following sections provide detailed protocols and the rationale behind key experimental choices.

Quantification of 11-epi-Prostaglandin F2α: A Mass Spectrometry Approach

Expertise & Experience: The quantification of specific prostaglandin isomers in complex biological matrices is challenging due to their low abundance and structural similarity to other eicosanoids. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering unparalleled sensitivity and specificity.[7] The choice of a stable isotope-labeled internal standard is critical for accurate quantification, as it corrects for variations in sample extraction and ionization efficiency.

Trustworthiness: A self-validating system for quantification relies on the inclusion of appropriate quality controls. This includes the use of a calibration curve prepared in a matrix similar to the samples, as well as the analysis of blank and spiked samples to assess for contamination and matrix effects.

Authoritative Grounding: The following protocol is a synthesis of established methodologies for the analysis of prostaglandins in biological fluids.[7][8][9]

Experimental Protocol: Quantification of 11-epi-PGF2α in Biological Fluids by LC-MS/MS

1. Sample Preparation and Extraction:

-

Rationale: The initial step aims to isolate the lipid fraction containing 11-epi-PGF2α from the complex biological matrix (e.g., plasma, urine, cell culture supernatant) and remove interfering substances like proteins and salts. Solid-phase extraction (SPE) is a widely used and effective technique for this purpose.

-

Procedure:

-

To 1 mL of sample (e.g., plasma, urine), add a stable isotope-labeled internal standard (e.g., 11-epi-PGF2α-d4).

-

Acidify the sample to approximately pH 3.5 with a suitable acid (e.g., 2N HCl) to protonate the carboxylic acid group of the prostaglandin, which enhances its retention on the SPE column.[10]

-

Condition a C18 SPE cartridge by washing with 10 mL of ethanol followed by 10 mL of deionized water.[1]

-

Load the acidified sample onto the conditioned C18 SPE cartridge.

-

Wash the cartridge with 10 mL of water followed by 10 mL of 15% ethanol to remove polar impurities.

-

Elute the prostaglandins from the cartridge with 10 mL of ethyl acetate.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[7]

-

2. LC-MS/MS Analysis:

-

Rationale: Chromatographic separation is essential to resolve 11-epi-PGF2α from its isomers and other interfering compounds before detection by the mass spectrometer. A reverse-phase C18 column is typically used for this separation. Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.

-

Typical LC-MS/MS Parameters:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the prostaglandins.

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for 11-epi-PGF2α and its deuterated internal standard. For example, for 8-iso-PGF2α (a related isoprostane), a transition of m/z 353.3 -> 193 has been used.[9] The exact transitions for 11-epi-PGF2α should be optimized.

-

3. Data Analysis and Quantification:

-

Rationale: The concentration of 11-epi-PGF2α in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve generated from known concentrations of 11-epi-PGF2α.

-

Procedure:

-

Generate a calibration curve by analyzing a series of standards of known 11-epi-PGF2α concentrations.

-

Calculate the peak area ratio of the analyte to the internal standard for each standard and sample.

-

Plot the peak area ratio versus the concentration of the standards to create a linear regression curve.

-

Determine the concentration of 11-epi-PGF2α in the samples by interpolating their peak area ratios on the calibration curve.

-

Caption: A streamlined workflow for the quantification of 11-epi-PGF2α by LC-MS/MS.

Aldo-Keto Reductase 1C3 (AKR1C3) Enzyme Activity Assay

Expertise & Experience: Assessing the enzymatic activity of AKR1C3 is crucial for understanding its role in the biosynthesis of 11-epi-PGF2α and for screening potential inhibitors. A common and reliable method is a spectrophotometric assay that monitors the consumption of the cofactor NADPH, which absorbs light at 340 nm.[11] The decrease in absorbance at this wavelength is directly proportional to the rate of the enzymatic reaction.

Trustworthiness: A self-validating enzyme assay includes appropriate controls, such as a reaction mixture without the enzyme (to account for non-enzymatic substrate degradation) and a reaction mixture without the substrate (to measure background NADPH oxidation). The linearity of the reaction with respect to time and enzyme concentration should also be established.

Authoritative Grounding: The following protocol is based on established principles for assaying AKR activity and can be adapted for the specific measurement of PGD2 reduction by AKR1C3.[11][12]

Experimental Protocol: Spectrophotometric Assay of AKR1C3 Activity

1. Reagent Preparation:

-

Rationale: The preparation of fresh and accurately concentrated reagents is critical for reproducible results.

-

Procedure:

-

Assay Buffer: Prepare a suitable buffer, such as 100 mM potassium phosphate buffer, pH 7.0.

-

NADPH Solution: Prepare a stock solution of NADPH in the assay buffer. The final concentration in the assay is typically in the range of 100-200 µM.

-

PGD2 Substrate Solution: Prepare a stock solution of PGD2 in a suitable solvent (e.g., ethanol) and then dilute it in the assay buffer to the desired final concentration.

-

AKR1C3 Enzyme: Use a purified recombinant AKR1C3 enzyme or a cell lysate containing the enzyme.

-

2. Assay Procedure:

-

Rationale: The assay is performed in a temperature-controlled spectrophotometer to ensure consistent reaction rates. The reaction is initiated by the addition of the substrate, and the change in absorbance is monitored over time.

-

Procedure:

-

Set a spectrophotometer to 340 nm and equilibrate the cuvette holder to the desired temperature (e.g., 37°C).

-

In a quartz cuvette, add the assay buffer, NADPH solution, and the AKR1C3 enzyme solution.

-

Incubate the mixture for a few minutes to allow it to reach the assay temperature.

-

Initiate the reaction by adding the PGD2 substrate solution and mix immediately.

-

Record the decrease in absorbance at 340 nm over a set period (e.g., 5-10 minutes).

-

3. Data Analysis:

-

Rationale: The rate of the enzymatic reaction is calculated from the linear portion of the absorbance versus time plot. The molar extinction coefficient of NADPH is used to convert the change in absorbance to the amount of NADPH consumed.

-

Procedure:

-

Determine the initial rate of the reaction (ΔA340/min) from the linear portion of the absorbance curve.

-

Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mg) = (ΔA340/min) / (ε * l * [Enzyme]) where:

-

ε is the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹)

-

l is the path length of the cuvette (typically 1 cm)

-

[Enzyme] is the concentration of the enzyme in mg/mL.

-

-

Caption: A workflow for determining AKR1C3 enzyme activity using a spectrophotometric assay.

Data Presentation: Key Quantitative Parameters

The following tables summarize key quantitative data relevant to the 11-epi-PGF2α biosynthesis pathway.

Table 1: Kinetic Parameters of Human AKR1C3

| Substrate | kcat (min⁻¹) | Km (µM) | kcat/Km (min⁻¹mM⁻¹) | Reference |

| PGD₂ | - | - | 1270 | [3] |

| Δ⁴-Androstene-3,17-dione | - | - | - | [3] |

Table 2: Typical Concentrations of 11-epi-PGF2α and its Metabolite in Human Biological Fluids

| Analyte | Matrix | Concentration Range | Pathological Condition | Reference |

| 11β-PGF2α | Plasma | 6 pg/mL (healthy) to 490 ng/mL | Systemic mastocytosis | [13] |

| 11β-PGF2α | Urine | ~11 ng/mmol creatinine | Normal | [13] |

| 2,3-dinor-11β-PGF2α | Urine | >1820 pg/mg creatinine | Consistent with systemic mast cell disease | [14][15] |

Concluding Remarks and Future Directions

The biosynthesis of 11-epi-prostaglandin F2α represents a significant, albeit often overlooked, branch of the eicosanoid signaling network. The central role of AKR1C3 in its production highlights this enzyme as a key node in the regulation of pro-inflammatory and proliferative pathways. The methodologies detailed in this guide provide a robust framework for the accurate quantification of 11-epi-PGF2α and the characterization of its biosynthetic machinery.

Future research in this area should focus on further elucidating the downstream signaling pathways activated by 11-epi-PGF2α and its role in the pathophysiology of various diseases, including cancer and inflammatory disorders. A deeper understanding of the regulation of AKR1C3 expression and activity will also be crucial for the development of targeted therapeutics. The continued application of advanced analytical techniques, such as those described herein, will be paramount in unraveling the complexities of this intriguing biosynthetic pathway.

References

-

Formation of F2-Isoprostanes During Oxidation of Human Low-Density Lipoprotein and Plasma by Peroxynitrite. (n.d.). AHA Journals. Retrieved from [Link]

-

Moore, K. P., Darley-Usmar, V., Morrow, J., & Roberts, L. J. 2nd. (1997). Formation of F2-isoprostanes during oxidation of human low-density lipoprotein and plasma by peroxynitrite. Arteriosclerosis, Thrombosis, and Vascular Biology, 17(3), 461–467. Retrieved from [Link]

-

Roberts, L. J. 2nd, & Morrow, J. D. (2002). F2-isoprostanes as markers of oxidative stress in vivo: an overview. Biochimica et Biophysica Acta, 1582(1-3), 1–5. Retrieved from [Link]

-

Morrow, J. D., Awad, J. A., Boss, H. J., Blair, I. A., & Roberts, L. J. 2nd. (1992). Non-cyclooxygenase-derived prostanoids (F2-isoprostanes) are formed in situ on phospholipids. Proceedings of the National Academy of Sciences of the United States of America, 89(22), 10721–10725. Retrieved from [Link]

-

Gao, F., Eddings, C., Li, K., & Li, N. (2010). An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. Journal of Chromatography B, Analytical Technologies in the Biomedical and Life Sciences, 878(27), 2565–2570. Retrieved from [Link]

-

Formation of F2-Isoprostanes from arachidonic acid, leading to four F2-Isoprostane regioisomers. (n.d.). ResearchGate. Retrieved from [Link]

-

Byrns, M. C., & Penning, T. M. (2009). AKR1C3 (type 5 17β-hydroxysteroid dehydrogenase/prostaglandin F synthase): Roles in malignancy and endocrine disorders. The Journal of Steroid Biochemistry and Molecular Biology, 114(1-2), 1–10. Retrieved from [Link]

-

Piacentino, D., Kot M., & Boccard, J. (2019). Methods of the Analysis of Oxylipins in Biological Samples. Molecules, 24(8), 1639. Retrieved from [Link]

-

van der Nagel, B. C. H., et al. (2018). 11-Oxygenated androgen precursors are the preferred substrates for aldo-keto reductase 1C3 (AKR1C3): implications for castration resistant prostate cancer. The Journal of Steroid Biochemistry and Molecular Biology, 183, 100-108. Retrieved from [Link]

-

Showing metabocard for 11-Epi-PGF2a (HMDB0011137). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

11-Epiprostaglandin F2alpha. (n.d.). PubChem. Retrieved from [Link]

-

Protocol for enzyme assays. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Homma, T., et al. (1998). Intracellular signaling by 8-epi-prostaglandin F2 alpha is mediated by thromboxane A2/prostaglandin endoperoxide receptors in porcine carotid arteries. The Journal of Biological Chemistry, 273(46), 30379-30385. Retrieved from [Link]

-

11-epi-prostaglandin F2alpha. (n.d.). Monarch Initiative. Retrieved from [Link]

-

Steady-State Kinetic Parameters for Human AKRs Substrate Product... (n.d.). ResearchGate. Retrieved from [Link]

-

23BPR - Overview: 2,3-Dinor 11 Beta-Prostaglandin F2 Alpha, Random, Urine. (n.d.). Mayo Clinic Laboratories. Retrieved from [Link]

-

2,3-Dinor 11 Beta-Prostaglandin F2 Alpha, Random, Urine. (n.d.). Logan Health Medical Center Laboratory Test Catalog. Retrieved from [Link]

-

LC-MS/MS method development for anti-oxidative biomarkers. (n.d.). Universidade de Lisboa. Retrieved from [Link]

-

Prostaglandin F2 Alpha Triggers the Disruption of Cell Adhesion with Cytokeratin and Vimentin in Bovine Luteal Theca Cells. (2021). MDPI. Retrieved from [Link]

-

Prostaglandin F2 alpha levels in human cerebrospinal fluid in normal and pathological conditions. (1978). PubMed. Retrieved from [Link]

-

AKR1C2 and AKR1C3 mediated prostaglandin D2 metabolism augments the PI3K/Akt proliferative signaling pathway in human prostate cancer cells. (2008). PubMed. Retrieved from [Link]

-

AKR1C3 as a Target in Castrate Resistant Prostate Cancer. (2013). PubMed Central. Retrieved from [Link]

-

Regulation of progesterone and prostaglandin F2alpha production in the CL. (2002). PubMed. Retrieved from [Link]

-

Prostaglandin F2α and E2 biosynthetic pathways. (n.d.). ResearchGate. Retrieved from [Link]

-

X-ray structure of human aldo–keto reductase 1C3 in complex with a bile acid fused tetrazole inhibitor. (2022). RSC Publishing. Retrieved from [Link]

-

The 24‐h urinary excretion of 11‐epi‐prostaglandin F2α during study... (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of Prostaglandin F2α by Elias J. Corey (1969). (n.d.). SynArchive. Retrieved from [Link]

-

2,3-Dinor 11 Beta-Prostaglandin F2 Alpha, 24 Hour, Urine. (n.d.). Quest Diagnostics. Retrieved from [Link]

-

23BPT - Overview: 2,3-Dinor 11 Beta-Prostaglandin F2 Alpha, 24 Hour, Urine. (n.d.). Mayo Clinic Laboratories. Retrieved from [Link]

-

This compound. (n.d.). Metlin. Retrieved from [Link]

-

2,3 Dinor-11Beta-Prostaglandin F2 Alpha, Random Urine. (n.d.). ARUP Laboratories. Retrieved from [Link]

-

The concentrations of urinary prostaglandins E and plasma prostaglandins F2 alpha and E during induction of ovulation with human gonadotropins. (1981). PubMed. Retrieved from [Link]

-

PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease. (2012). PubMed Central. Retrieved from [Link]

-

Development and validation of an LC-MS/MS method for determination of 8-iso-prostaglandin f2 Alpha in human saliva. (2022). PubMed Central. Retrieved from [Link]

-

A sensitive LC-MS/MS method for the quantification of urinary 8-iso-prostaglandin F2α (8-iso-PGF2α) including pediatric reference interval. (2015). ResearchGate. Retrieved from [Link]

-

Prostaglandin F2alpha stimulates 11Beta-hydroxysteroid dehydrogenase 1 enzyme bioactivity and protein expression in bovine endometrial stromal cells. (2009). PubMed. Retrieved from [Link]

-

Association of oxidative stress and inflammatory metabolites with Alzheimer's disease cerebrospinal fluid biomarkers in mild cognitive impairment. (2024). PubMed Central. Retrieved from [Link]

-

A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid. (2021). Frontiers. Retrieved from [Link]

-

Oxidative stress-inducible antioxidant adaptive response during prostaglandin F2alpha-induced luteal cell death in vivo. (2005). PubMed. Retrieved from [Link]

Sources

- 1. resources.rndsystems.com [resources.rndsystems.com]

- 2. 11-Epiprostaglandin F2alpha | C20H34O5 | CID 5280886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. AKR1C3 (type 5 17β-hydroxysteroid dehydrogenase/prostaglandin F synthase): Roles in malignancy and endocrine disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AKR1C3 as a Target in Castrate Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. AKR1C2 and AKR1C3 mediated prostaglandin D2 metabolism augments the PI3K/Akt proliferative signaling pathway in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development and validation of an LC-MS/MS method for determination of 8-iso-prostaglandin f2 Alpha in human saliva - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid [frontiersin.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. X-ray structure of human aldo–keto reductase 1C3 in complex with a bile acid fused tetrazole inhibitor: experimental validation, molecular docking and ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00387B [pubs.rsc.org]

- 12. Aldo-Keto Reductase (AKR) Activity Assay Kit (Colorimetric) | Abcam [abcam.com]

- 13. caymanchem.com [caymanchem.com]

- 14. mayocliniclabs.com [mayocliniclabs.com]

- 15. logan.testcatalog.org [logan.testcatalog.org]

An In-depth Technical Guide to 11-epi-Prostaglandin F2alpha: Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-epi-Prostaglandin F2alpha (11-epi-PGF2α), also known as 11β-PGF2α, is a biologically active lipid mediator that belongs to the F-series prostaglandins. It is structurally an epimer of the more commonly known Prostaglandin F2α (PGF2α) at the C-11 position.[1][2][3] This subtle stereochemical difference, however, does not render it inactive; 11-epi-PGF2α exhibits potent biological effects and serves as a crucial biomarker in various physiological and pathological states. This guide provides a comprehensive overview of its chemical nature, biosynthetic origins, signaling mechanisms, and the analytical methodologies required for its accurate quantification in biological matrices.

Part 1: Chemical Structure and Physicochemical Properties

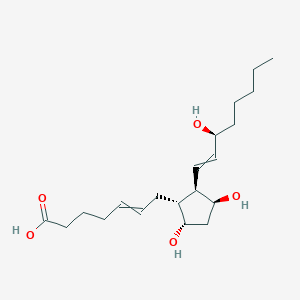

11-epi-Prostaglandin F2α is a 20-carbon fatty acid derivative containing a cyclopentane ring, two hydroxyl groups at positions C-9 and C-15, and a third hydroxyl group at C-11 in the beta configuration.[1][4][5] It also possesses two double bonds in its two aliphatic side chains.[1][5]

Chemical Identifiers

-

IUPAC Name: (Z)-7-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid[1][3]

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Weight | 354.5 g/mol | PubChem CID: 5280886[1][3] |

| Molecular Formula | C₂₀H₃₄O₅ | PubChem CID: 5280886[1][3] |

| XLogP3 | 2.7 | PubChem CID: 5280886[1][3] |

| Hydrogen Bond Donor Count | 4 | PubChem CID: 5280886[1][3] |

| Hydrogen Bond Acceptor Count | 5 | PubChem CID: 5280886[1][3] |

| Rotatable Bond Count | 10 | PubChem CID: 5280886[1][3] |

| Solubility | Soluble in DMF, DMSO, and Ethanol | Cayman Chemical[5] |

Part 2: Biosynthesis and Physiological Significance

11-epi-PGF2α is unique in that it can be formed through both enzymatic and non-enzymatic pathways, each having distinct physiological implications.

Enzymatic Synthesis from Prostaglandin D2

The primary enzymatic route for 11-epi-PGF2α production is the metabolism of Prostaglandin D2 (PGD2).[4][5][6] This conversion is catalyzed by the NADPH-dependent enzyme aldo-keto reductase 1C3 (AKR1C3), also known as PGF synthase.[5][7][8] This pathway is particularly relevant in tissues where PGD2 is abundant, such as in mast cells.[6]

Caption: Enzymatic conversion of PGD2 to 11-epi-PGF2α.

Non-Enzymatic Formation via the F2-Isoprostane Pathway

11-epi-PGF2α is also a member of the F2-isoprostane family.[1][9][10] F2-isoprostanes are prostaglandin-like compounds produced by the non-enzymatic, free-radical-catalyzed peroxidation of arachidonic acid, which is often esterified in phospholipids within cell membranes.[1][9][10][11] This pathway is a hallmark of oxidative stress. The formation of these compounds in situ can alter membrane properties, and their subsequent release by phospholipases allows them to act as local mediators or enter circulation.[11]

Caption: The F2-isoprostane pathway of formation.

Role as a Biomarker of Oxidative Stress

The measurement of F2-isoprostanes, including 11-epi-PGF2α, is considered a "gold standard" for assessing oxidative stress in vivo.[10] Elevated levels are associated with numerous conditions characterized by increased free radical production, such as atherosclerosis, neurodegenerative diseases, and certain cancers.[10]

Part 3: Signaling and Biological Activity

11-epi-PGF2α exerts its biological effects primarily by binding to and activating the Prostaglandin F receptor (FP), a G protein-coupled receptor (GPCR).[5][12][13] The FP receptor is also the target for PGF2α.[12][13]

The FP Receptor Signaling Cascade

Activation of the FP receptor by 11-epi-PGF2α typically leads to the coupling with the Gq/11 family of G proteins.[14][15] This initiates a downstream signaling cascade involving:

-

Phospholipase C (PLC) Activation: Gαq activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.

-

Protein Kinase C (PKC) Activation: Elevated intracellular Ca²⁺ and DAG synergistically activate PKC.

-

Downstream Effects: The activation of this pathway can lead to various cellular responses, including smooth muscle contraction, cell proliferation, and the transactivation of other receptors like the epidermal growth factor receptor (EGFR), which can then trigger the mitogen-activated protein kinase (MAPK/ERK) pathway.[2][5][14]

Caption: FP receptor-mediated signaling cascade.

Biological Effects

The biological activities of 11-epi-PGF2α are potent and varied:

-

Vasoconstriction: It is a potent vasoconstrictor, which may contribute to the pathophysiology of vascular diseases.[1]

-

Smooth Muscle Contraction: It induces contraction of smooth muscle, including bronchial and uterine tissues.[5]

-

Cell Proliferation: Through pathways like MAPK/ERK, it can stimulate cell proliferation, which has been implicated in cancer biology.[5][16]

Part 4: Analytical Methodologies

Accurate quantification of 11-epi-PGF2α and other F2-isoprostanes is challenging due to their low concentrations in biological fluids and the presence of numerous isomers. Mass spectrometry-based methods are the preferred analytical techniques for their sensitivity and specificity.[4][17][18][19]

Typical Concentrations in Biological Fluids

| Analyte | Matrix | Condition | Concentration Range | Source |

| 11β-PGF2α | Plasma | Normal | 6 pg/mL | Cayman Chemical[6] |

| 11β-PGF2α | Plasma | Systemic Mastocytosis | up to 490 ng/mL | Cayman Chemical[6] |

| 11β-PGF2α | Urine | Normal | ~11 ng/mmol creatinine | Cayman Chemical[6] |

| 2,3-dinor-11β-PGF2α | Urine | Normal | < 1820 pg/mg creatinine | Mayo Clinic Labs[20] |

| F2-Isoprostanes | Plasma | - | Most variation is between individuals (ICC=0.97) | Analytical and Biological Variation of F2-Isoprostanes during the Menstrual Cycle[21] |

Experimental Protocol: Quantification by LC-MS/MS

This protocol outlines a general workflow for the analysis of 11-epi-PGF2α in urine or plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Caption: Workflow for 11-epi-PGF2α quantification.

Step-by-Step Methodology:

-

Sample Collection and Storage:

-

Collect urine or plasma (using EDTA as an anticoagulant).

-

To prevent ex vivo oxidation, add an antioxidant like butylated hydroxytoluene (BHT).

-

Immediately freeze samples and store them at -80°C until analysis.[19]

-

-

Internal Standard Spiking:

-

Thaw samples on ice.

-

Add a known amount of a stable isotope-labeled internal standard (e.g., 11-epi-PGF2α-d4) to each sample, calibrator, and quality control. This is crucial for correcting for analyte loss during sample preparation and for variations in instrument response.[22]

-

-

Solid-Phase Extraction (SPE):

-

Purpose: To purify and concentrate the analyte from the complex biological matrix.

-

Procedure:

-

Precondition an SPE cartridge (e.g., a mixed-mode anion exchange or a C18 cartridge) with methanol followed by water/buffer.[23]

-

Load the sample onto the cartridge.

-

Wash the cartridge with a weak solvent (e.g., water, low percentage methanol) to remove interfering hydrophilic compounds.[23]

-

Elute the isoprostanes with a stronger organic solvent (e.g., methanol, ethyl acetate).[23]

-

-

-

Elution and Evaporation:

-

Collect the eluate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.[22]

-

-

Reconstitution:

-

Reconstitute the dried extract in a small, precise volume of the initial LC mobile phase (e.g., 50% methanol in water).[22]

-

-

LC-MS/MS Analysis:

-

Chromatography:

-

Mass Spectrometry:

-

Use a tandem mass spectrometer with a heated electrospray ionization (HESI) source operating in negative ion mode.[22]

-

Monitor the specific precursor-to-product ion transitions for 11-epi-PGF2α (e.g., m/z 353 → 193) and its deuterated internal standard (e.g., m/z 357 → 197) in Multiple Reaction Monitoring (MRM) mode for optimal selectivity and sensitivity.[22]

-

-

-

Data Analysis and Quantification:

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the peak area ratio (analyte/internal standard).

-

Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

-

Determine the concentration of 11-epi-PGF2α in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

This compound is a multifaceted lipid mediator with significant roles in both normal physiology and the pathophysiology of diseases linked to oxidative stress. Its dual origin, from both enzymatic PGD2 metabolism and non-enzymatic lipid peroxidation, makes it a fascinating subject of study. For researchers, understanding its distinct biosynthetic pathways is critical for correctly interpreting its levels as a biomarker. Furthermore, its potent signaling through the FP receptor presents opportunities for therapeutic intervention in various inflammatory and proliferative disorders. The robust analytical methods, particularly LC-MS/MS, now available allow for its precise and accurate quantification, paving the way for further elucidation of its role in human health and disease.

References

-

Formation of F2-Isoprostanes During Oxidation of Human Low-Density Lipoprotein and Plasma by Peroxynitrite. (1998). Arteriosclerosis, Thrombosis, and Vascular Biology, 18(7), 1088-1095. Available from: [Link]

-

PubChem. (n.d.). 11-Epiprostaglandin F2alpha. National Center for Biotechnology Information. Retrieved from: [Link]

-

Montuschi, P., Barnes, P. J., & Roberts, L. J. (2005). F2-isoprostanes as markers of oxidative stress in vivo: an overview. Biomarkers, 10(sup1), S10-S23. Available from: [Link]

-

Morrow, J. D., Awad, J. A., Boss, H. J., Blair, I. A., & Roberts, L. J. (1992). Non-cyclooxygenase-derived prostanoids (F2-isoprostanes) are formed in situ on phospholipids. Proceedings of the National Academy of Sciences, 89(22), 10721-10725. Available from: [Link]

-

Mas-Bellinge, A., et al. (2019). F2-Isoprostanes as Novel Biomarkers for Type 2 Diabetes: a Review. Current Diabetes Reviews, 15(4), 276-284. Available from: [Link]

-

Duffy, D. M., & Stouffer, R. L. (2009). Two Pathways for Prostaglandin F2α (PGF2α) Synthesis by the Primate Periovulatory Follicle. Endocrinology, 150(6), 2884-2892. Available from: [Link]

-

Reactome. (n.d.). PGD2 is reduced to 11-epi-PGF2a by AKRIC3. Retrieved from: [Link]

-

Sales, K. J., Jabbour, H. N. (2007). Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element. Molecular and Cellular Endocrinology, 265-266, 126-135. Available from: [Link]

-

Berdeaux, O., & Durand, T. (2006). F2-Isoprostanes: Review of Analytical Methods. Current Pharmaceutical Analysis, 2(1), 63-77. Available from: [Link]

-

Browne, R. W., et al. (2009). Analytical and Biological Variation of F2-Isoprostanes during the Menstrual Cycle. Clinical Chemistry, 55(5), 1010-1012. Available from: [Link]

-

Watanabe, K., et al. (1995). Enzymatic formation of prostaglandin F2 alpha in human brain. Journal of Neurochemistry, 64(2), 765-771. Available from: [Link]

-

Yin, H., et al. (2011). Quantification of F2-Isoprostanes as a Reliable Index of Oxidative Stress in vivo Using Gas Chromatography - Mass Spectrometry (GC-MS) Method. Journal of Visualized Experiments, (57), 3351. Available from: [Link]

-

Milne, G. L., & Morrow, J. D. (2008). Measurement of Isoprostanes as Markers of Oxidative Stress. Current Protocols in Toxicology, Chapter 17, Unit 17.3. Available from: [Link]

-

Zhang, C., et al. (2022). Structures of human prostaglandin F2α receptor reveal the mechanism of ligand and G protein selectivity. Nature Communications, 13(1), 1-13. Available from: [Link]

-

Watanabe, K. (2011). Recent reports about enzymes related to the synthesis of prostaglandin (PG) F(2) (PGF(2α) and 9α, 11β-PGF(2)). Journal of Biochemistry, 150(6), 599-605. Available from: [Link]

-

Wikipedia. (n.d.). Prostaglandin F receptor. Retrieved from: [Link]

-

PubChem. (n.d.). 11-Epiprostaglandin F2alpha. National Center for Biotechnology Information. Retrieved from: [Link]

-

Yu, Y., & Funk, C. D. (2010). PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease. Frontiers in Pharmacology, 1, 113. Available from: [Link]

-

van der Veen, A., et al. (2018). The 24-h urinary excretion of 11-epi-prostaglandin F2α during study... British Journal of Pharmacology, 175(1), 127-140. Available from: [Link]

-

Ylikorkala, O., et al. (1984). The concentrations of urinary prostaglandins E and plasma prostaglandins F2 alpha and E during induction of ovulation with human gonadotropins. Prostaglandins, Leukotrienes and Medicine, 13(2), 197-209. Available from: [Link]

-

Yadav, V. K., Lakshmi, G., & Medhamurthy, R. (2005). Prostaglandin F2alpha-mediated activation of apoptotic signaling cascades in the corpus luteum during apoptosis: involvement of caspase-activated DNase. The Journal of Biological Chemistry, 280(11), 10357-10367. Available from: [Link]

-

Sales, K. J., et al. (2004). Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways. The Journal of Clinical Endocrinology & Metabolism, 89(2), 986-993. Available from: [Link]

-

Yoda, T., et al. (2015). 11β-Prostaglandin F2α, a bioactive metabolite catalyzed by AKR1C3, stimulates prostaglandin F receptor and induces slug expression in breast cancer. Molecular and Cellular Endocrinology, 413, 236-247. Available from: [Link]

-

Mayo Clinic Laboratories. (n.d.). 2,3-Dinor 11 Beta-Prostaglandin F2 Alpha, Random, Urine. Retrieved from: [Link]

-

Kim, H. Y., et al. (2011). LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes. Journal of Lipid Research, 52(3), 596-606. Available from: [Link]

-

Li, Y., et al. (2024). G Protein-Coupled Receptors in Cerebrovascular Diseases: Signaling Mechanisms and Therapeutic Opportunities. International Journal of Molecular Sciences, 25(2), 736. Available from: [Link]

-

Ferreira, R. (2020). LC-MS/MS method development for anti-oxidative biomarkers. Universidade de Lisboa. Available from: [Link]

-

Kim, H. Y., et al. (2011). LC/MS/MS method for analysis of E 2 series prostaglandins and isoprostanes. Journal of Lipid Research, 52(3), 596-606. Available from: [Link]

-

Georgieva, E., et al. (2021). Development and validation of an LC-MS/MS method for determination of 8-iso-prostaglandin f2 Alpha in human saliva. Molecules, 26(16), 4946. Available from: [Link]

-

Li, H., et al. (2014). Rapid Quantitative Analysis of 8-iso-PGF2α Using Liquid Chromatography-Tandem Mass Spectrometry and Comparison to an Enzyme Immunoassay Method. Journal of Analytical & Bioanalytical Techniques, 5(5), 1000203. Available from: [Link]

Sources

- 1. Formation of F2-isoprostanes during oxidation of human low-density lipoprotein and plasma by peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 11-Epiprostaglandin F2alpha | C20H34O5 | CID 5280886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. caymanchem.com [caymanchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Two Pathways for Prostaglandin F2α (PGF2α) Synthesis by the Primate Periovulatory Follicle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reactome | PGD2 is reduced to 11-epi-PGF2a by AKRIC3 [reactome.org]

- 9. ahajournals.org [ahajournals.org]

- 10. F2-isoprostanes as markers of oxidative stress in vivo: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Non-cyclooxygenase-derived prostanoids (F2-isoprostanes) are formed in situ on phospholipids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 13. PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. 11β-Prostaglandin F2α, a bioactive metabolite catalyzed by AKR1C3, stimulates prostaglandin F receptor and induces slug expression in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Quantification of F2-Isoprostanes as a Reliable Index of Oxidative Stress in vivo Using Gas Chromatography - Mass Spectrometry (GC-MS) Method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Measurement of Isoprostanes as Markers of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 23BPR - Overview: 2,3-Dinor 11 Beta-Prostaglandin F2 Alpha, Random, Urine [mayocliniclabs.com]

- 21. Analytical and Biological Variation of F2-Isoprostanes during the Menstrual Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Development and validation of an LC-MS/MS method for determination of 8-iso-prostaglandin f2 Alpha in human saliva - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Rapid Quantitative Analysis of 8-iso-PGF2α Using Liquid Chromatography-Tandem Mass Spectrometry and Comparison to an Enzyme Immunoassay Method - PMC [pmc.ncbi.nlm.nih.gov]

- 24. repositorio.ulisboa.pt [repositorio.ulisboa.pt]

Enzymatic Synthesis of 11-epi-Prostaglandin F2α from Prostaglandin D2: A Mechanistic and Methodological Whitepaper

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin D2 (PGD2), a major cyclooxygenase product of mast cells, is enzymatically converted to 11-epi-Prostaglandin F2α (also known as 9α,11β-PGF2), a stereoisomer of PGF2α with distinct and potent biological activities.[1][2][3] This conversion is a critical metabolic pathway that modulates the physiological effects of PGD2 in various contexts, including allergic inflammation and smooth muscle contraction.[2][4] This guide provides a comprehensive technical overview of this enzymatic synthesis, detailing the catalytic role of Aldo-Keto Reductase 1C3 (AKR1C3), a step-by-step protocol for in vitro synthesis and product purification, and robust analytical methods for validation. This document is intended to serve as a foundational resource for researchers investigating prostaglandin metabolism and developing novel therapeutic interventions.

Introduction: The Significance of the PGD2 to 11-epi-PGF2α Pathway

While PGD2 is a well-known mediator of inflammation and allergic responses, its biological effects are often shaped by its rapid metabolic transformation. One of the most significant pathways is its stereospecific reduction to 11-epi-PGF2α.[1] This reaction is not a simple inactivation step; the product, 11-epi-PGF2α, is a biologically active molecule that is equipotent to PGF2α in stimulating the prostaglandin F receptor (FP receptor), thereby contributing to processes like bronchoconstriction and vasoconstriction.[2][5]

Understanding and harnessing the enzymatic machinery behind this conversion is paramount for several research domains:

-

Drug Discovery: The enzyme responsible is a potential target for modulating inflammatory diseases. Inhibitors could prevent the formation of pro-contractile 11-epi-PGF2α.[4][6]

-

Biomarker Development: Urinary levels of 11-epi-PGF2α and its metabolites are used as reliable indicators of in vivo PGD2 production and mast cell activation.[2][7][8]

-

Chemical Biology: In vitro synthesis provides a crucial source of pure 11-epi-PGF2α for use as an analytical standard and for investigating its downstream signaling pathways.

This guide provides the core scientific principles and field-proven methodologies to execute and validate this synthesis in a laboratory setting.

The Master Catalyst: Prostaglandin F Synthase (AKR1C3)

The enzymatic conversion of PGD2 to 11-epi-PGF2α is catalyzed by an NADPH-dependent 11-ketoreductase.[2][9] The primary enzyme identified with this function in humans is Prostaglandin F Synthase (PGFS), a member of the aldo-keto reductase (AKR) superfamily, specifically AKR1C3 .[4][10][11]

Key Mechanistic Attributes of AKR1C3:

-

Substrate Specificity: AKR1C3 exhibits dual specificity. It stereospecifically reduces the 11-keto group of PGD2 to an 11β-hydroxyl group, forming 11-epi-PGF2α (9α,11β-PGF2).[1][5] Concurrently, it can also reduce the 9,11-endoperoxide bridge of Prostaglandin H2 (PGH2) to form the canonical Prostaglandin F2α (9α,11α-PGF2).[4][5] This dual function makes it a pivotal enzyme in prostaglandin metabolism.

-

Cofactor Dependency: The reduction is strictly dependent on the presence of Nicotinamide Adenine Dinucleotide Phosphate (NADPH) as a hydride donor.[9][10] The reaction involves the transfer of a hydride ion from NADPH to the C11 carbonyl of PGD2, with a proton being donated by an active site residue (such as a histidine or tyrosine) to the carbonyl oxygen.[4]

-

Stereochemical Outcome: The defining feature of this reaction is its stereospecificity. The resulting 11-hydroxyl group is in the beta (β) configuration, epimeric to the alpha (α) configuration found in PGF2α. This structural nuance is critical for its distinct chromatographic properties and biological function.[1][3]

Biochemical Pathway Diagram

The following diagram illustrates the core enzymatic reaction.

Caption: Enzymatic reduction of PGD2 to 11-epi-PGF2α by AKR1C3.

Experimental Protocol: In Vitro Synthesis and Purification

This section provides a self-validating protocol for the robust synthesis and subsequent purification of 11-epi-PGF2α. The use of recombinant enzyme is highly recommended for reproducibility over purification from native tissues.[12][13]

Part A: Reagent and Enzyme Preparation

-

Enzyme Source: Obtain purified, recombinant human AKR1C3. His-tagged versions expressed in E. coli or Pichia pastoris are commercially available or can be produced using standard molecular biology techniques.[13] Validate enzyme activity and concentration using a standard assay (e.g., reduction of a surrogate substrate like 9,10-phenanthrenequinone).[14]

-

Substrate: Prepare a stock solution of Prostaglandin D2 (PGD2) in a suitable organic solvent like ethanol or DMSO. Store at -20°C or below.

-

Cofactor: Prepare a fresh stock solution of NADPH in the reaction buffer. Keep on ice and protect from light.

-

Reaction Buffer: Prepare a 100 mM potassium phosphate buffer, adjusted to pH 7.0-7.5, which is optimal for the reductase activity.[14][15]

-

Termination Solution: Prepare a solution of 1 M citric acid or 10% formic acid.

Part B: Reaction Conditions

| Parameter | Recommended Value | Rationale / Notes |

| Enzyme (AKR1C3) | 1-5 µg | Titrate to determine optimal concentration for desired conversion rate. |

| Substrate (PGD2) | 10-50 µM | Km values vary by enzyme source; this range is a good starting point.[12] |

| Cofactor (NADPH) | 1 mM | Use in molar excess to ensure it is not a rate-limiting factor. |

| Buffer | 100 mM K-Phosphate | Provides stable pH environment within the optimal range of the enzyme. |

| pH | 7.4 | Mimics physiological conditions and is near the enzyme's pH optimum.[15] |

| Temperature | 37°C | Standard temperature for enzymatic assays. |

| Reaction Volume | 100-500 µL | Easily manageable in standard microcentrifuge tubes. |

| Incubation Time | 30-60 min | Perform a time-course experiment (5, 15, 30, 60, 120 min) to find the linear range. |

Part C: Step-by-Step Synthesis Workflow

-

Reaction Setup: In a 1.5 mL microcentrifuge tube on ice, combine the reaction buffer, NADPH stock solution, and the required amount of AKR1C3 enzyme. Include a negative control reaction lacking the enzyme to validate that conversion is enzymatic.

-

Pre-incubation: Equilibrate the reaction mixture at 37°C for 5 minutes in a water bath or heat block.

-

Initiation: Start the reaction by adding the PGD2 substrate stock solution. Vortex gently to mix.

-

Incubation: Incubate the reaction at 37°C for the predetermined optimal time (e.g., 60 minutes).

-

Termination: Stop the reaction by adding the termination solution to lower the pH to ~3.5. This halts enzyme activity and protonates the prostaglandin's carboxyl group, which is essential for efficient extraction.

Part D: Solid-Phase Extraction (SPE) for Purification

-

Cartridge Conditioning: Use a C18 SPE cartridge. Condition it by sequentially washing with 2 mL of methanol followed by 2 mL of water. Do not let the cartridge run dry.

-

Sample Loading: Load the acidified reaction mixture directly onto the conditioned C18 cartridge.

-

Washing: Wash the cartridge with 2 mL of water followed by 2 mL of a low-percentage organic solvent (e.g., 15% methanol in water) to remove salts, buffer components, and unreacted NADPH.

-

Elution: Elute the prostaglandins (substrate and product) from the cartridge using 1-2 mL of a high-percentage organic solvent like ethyl acetate or 100% methanol.[16]

-

Drying: Evaporate the elution solvent to dryness under a gentle stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried residue in a small, precise volume of a suitable solvent (e.g., methanol or the mobile phase for HPLC analysis) for subsequent analysis.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and analysis of 11-epi-PGF2α.

Product Validation: Analytical Methodologies

Unambiguous identification and accurate quantification are critical for validating the synthesis. Because 11-epi-PGF2α is an isomer of PGF2α, methods must be capable of resolving these two compounds.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the cornerstone of analysis. A reverse-phase C18 column can effectively separate the more polar product, 11-epi-PGF2α, from the less polar substrate, PGD2.[14][16] Critically, this technique can also resolve 11-epi-PGF2α from PGF2α, which is essential for confirming the stereospecificity of the reaction.[2][17]

-

Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS/MS) provides the gold standard for both identification and quantification.[8] While 11-epi-PGF2α and PGF2α are isomers and have identical mass spectra, their different retention times on the LC column allow for their distinct identification.[1] Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) modes can be used for highly sensitive and specific quantification.[18]

-

Enzyme-Linked Immunosorbent Assay (ELISA): For higher throughput quantification, commercial ELISA kits specific for 11-epi-PGF2α are available.[7] While convenient, it is crucial to be aware of potential cross-reactivity with related metabolites. It is best practice to validate ELISA results with a primary method like LC-MS/MS, especially when establishing a new protocol.

Comparison of Analytical Techniques

| Technique | Principle | Sensitivity | Specificity & Notes |

| HPLC-UV | Chromatographic separation with UV detection (~210 nm) | Low (µg/mL range) | Can resolve isomers based on retention time but lacks structural confirmation. |

| GC-MS | Gas chromatography with mass spec detection after derivatization | High (pg/mL range) | Requires derivatization. Provides structural info and high specificity.[18][19] |

| LC-MS/MS | Liquid chromatography with tandem mass spec detection | Very High (pg/mL range) | The preferred method. Combines isomeric separation with mass-based specificity.[8] |

| ELISA | Competitive immunoassay | High (pg/mL range) | High throughput but potential for cross-reactivity. Good for screening.[7] |

References

-

Watanabe, K., Iguchi, Y., Iguchi, S., Arai, Y., Hayaishi, O., & Roberts, L. J. (1986). Stereospecific conversion of prostaglandin D2 to (5Z,13E)-(15S)-9 alpha-11 beta,15-trihydroxyprosta-5,13-dien-1-oic acid (9 alpha,11 beta-prostaglandin F2) and of prostaglandin H2 to prostaglandin F2 alpha by bovine lung prostaglandin F synthase. Proceedings of the National Academy of Sciences of the United States of America, 83(6), 1583–1587. [Link]

-

Pelletier, M., et al. (2009). Two Pathways for Prostaglandin F2α (PGF2α) Synthesis by the Primate Periovulatory Follicle. Endocrinology, 150(6), 2844-2852. [Link]

-

Wikipedia. (n.d.). Prostaglandin F synthase. Wikipedia. [Link]

-

Wolfe, L. S., et al. (1989). Metabolism of prostaglandin D2 by human cerebral cortex into 9 alpha, 11 beta-prostaglandin F2 by an active NADPH-dependent 11-ketoreductase. Journal of Neurochemistry, 53(1), 64-70. [Link]

-

Reactome. (n.d.). PGD2 is reduced to 11-epi-PGF2a by AKRIC3. Reactome Pathway Database. [Link]

-

Liston, T. E., & Roberts, L. J. (1985). Transformation of prostaglandin D2 to 9 alpha, 11 beta-(15S)-trihydroxyprosta-(5Z,13E)-dien-1-oic acid (9 alpha, 11 beta-prostaglandin F2): a unique biologically active prostaglandin produced enzymatically in vivo in humans. Proceedings of the National Academy of Sciences of the United States of America, 82(18), 6030–6034. [Link]

-

Lin, H. K., et al. (2008). AKR1C2 and AKR1C3 mediated prostaglandin D2 metabolism augments the PI3K/Akt proliferative signaling pathway in human prostate cancer cells. Molecular and Cellular Endocrinology, 289(1-2), 60-69. [Link]

-

Watanabe, K. (2002). Prostaglandin F synthase. Prostaglandins & Other Lipid Mediators, 68-69, 401-407. [Link]

-

El-Kadi, A. O., et al. (2015). The role of aldo-keto reductase 1C3 (AKR1C3)-mediated prostaglandin D2 (PGD2) metabolism in keloids. Experimental Dermatology, 24(12), 929-934. [Link]

-

Watanabe, K., et al. (1986). Stereospecific conversion of prostaglandin D2 to (5Z,13E)-(15S)-9 alpha-11 beta,15-trihydroxyprosta-5,13-dien-1-oic acid (9 alpha,11 beta-prostaglandin F2) and of prostaglandin H2 to prostaglandin F2 alpha by bovine lung prostaglandin F synthase. Proceedings of the National Academy of Sciences of the United States of America, 83(6), 1583-1587. [Link]

-

Wong, P. Y. (1981). Purification and partial characterization of prostaglandin D2 11-keto reductase in rabbit liver. Biochimica et Biophysica Acta, 659(1), 169-178. [Link]

-

Jin, Y., & Penning, T. M. (2007). The Aldo-Keto Reductase Superfamily and its Role in Drug Metabolism and Detoxification. Drug Metabolism Reviews, 39(1), 85-133. [Link]

-

Brash, A. R., et al. (1976). A new method for the determination of the major metabolite of prostaglandin F2alpha in human urine based on stable isotope dilution and gas chromatography-mass spectrometry. Biochemical Society Transactions, 4(4), 706-708. [Link]

-

Liston, T. E., & Roberts, L. J. (1985). Transformation of prostaglandin D2 to 9 alpha, 11 beta-(15S)-trihydroxyprosta-(5Z,13E)-dien-1-oic acid (9 alpha, 11 beta-prostaglandin F2): a unique biologically active prostaglandin produced enzymatically in vivo in humans. PNAS, 82(18), 6030-6034. [Link]

-

Watanabe, K., et al. (1995). Enzymatic formation of prostaglandin F2 alpha in human brain. Journal of Neurochemistry, 64(2), 743-749. [Link]

-

Watanabe, K. (2011). Recent reports about enzymes related to the synthesis of prostaglandin (PG) F(2) (PGF(2α) and 9α, 11β-PGF(2)). Journal of Biochemistry, 150(6), 597-603. [Link]

-

Chen, L. Y., et al. (1997). Purification and characterization of prostaglandin F synthase from bovine liver. Journal of Biochemistry, 122(2), 429-435. [Link]

-

Rimon, G., et al. (2012). Purification and characterization of the recombinant human prostaglandin H synthase-2 expressed in Pichia pastoris. Protein Expression and Purification, 83(2), 182-189. [Link]

-

Kulmacz, R. J., et al. (1994). Purification and characterization of prostaglandin H synthase-2 from sheep placental cotyledons. Journal of Biological Chemistry, 269(52), 32763-32768. [Link]

-

Kim, H., et al. (2025). HPLC method for detecting prostaglandin F2α analogs in cosmetics: Optimization for chromatographic separation and sample preparation. Journal of Pharmaceutical and Biomedical Analysis, 257, 116788. [Link]

-

Bresson, E., et al. (2012). Role of Aldo–Keto Reductase Enzymes in Mediating the Timing of Parturition. Frontiers in Endocrinology, 3, 11. [Link]

-

Mayo Clinic Laboratories. (n.d.). 2,3-Dinor 11 Beta-Prostaglandin F2 Alpha, Random, Urine. Mayo Clinic Laboratories. [Link]

-

Mita, H., et al. (1991). Determination of 9 Alpha, 11 Beta-Prostaglandin F2 in Human Urine and Plasma by Gas Chromatography-Mass Spectrometry. Journal of Chromatography, 565(1-2), 1-10. [Link]

-

Hardy, C. C., et al. (1988). Transformation of prostaglandin D2 to isomeric prostaglandin F2 compounds by human eosinophils. A potential mast cell-eosinophil interaction. Journal of Clinical Investigation, 82(4), 1151-1158. [Link]

Sources

- 1. Stereospecific conversion of prostaglandin D2 to (5Z,13E)-(15S)-9 alpha-11 beta,15-trihydroxyprosta-5,13-dien-1-oic acid (9 alpha,11 beta-prostaglandin F2) and of prostaglandin H2 to prostaglandin F2 alpha by bovine lung prostaglandin F synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transformation of prostaglandin D2 to 9 alpha, 11 beta-(15S)-trihydroxyprosta-(5Z,13E)-dien-1-oic acid (9 alpha, 11 beta-prostaglandin F2): a unique biologically active prostaglandin produced enzymatically in vivo in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stereospecific conversion of prostaglandin D2 to (5Z,13E)-(15S)-9 alpha-11 beta,15-trihydroxyprosta-5,13-dien-1-oic acid (9 alpha,11 beta-prostaglandin F2) and of prostaglandin H2 to prostaglandin F2 alpha by bovine lung prostaglandin F synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prostaglandin F synthase - Wikipedia [en.wikipedia.org]

- 5. Two Pathways for Prostaglandin F2α (PGF2α) Synthesis by the Primate Periovulatory Follicle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of aldo-keto reductase 1C3 (AKR1C3)-mediated prostaglandin D2 (PGD2) metabolism in keloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. 23BPR - Overview: 2,3-Dinor 11 Beta-Prostaglandin F2 Alpha, Random, Urine [mayocliniclabs.com]

- 9. Metabolism of prostaglandin D2 by human cerebral cortex into 9 alpha, 11 beta-prostaglandin F2 by an active NADPH-dependent 11-ketoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reactome | PGD2 is reduced to 11-epi-PGF2a by AKRIC3 [reactome.org]

- 11. AKR1C2 and AKR1C3 mediated prostaglandin D2 metabolism augments the PI3K/Akt proliferative signaling pathway in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Purification and characterization of prostaglandin F synthase from bovine liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Purification and characterization of the recombinant human prostaglandin H synthase-2 expressed in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Enzymatic formation of prostaglandin F2 alpha in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Purification and partial characterization of prostaglandin D2 11-keto reductase in rabbit liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. HPLC method for detecting prostaglandin F2α analogs in cosmetics: Optimization for chromatographic separation and sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. Determination of 9 alpha, 11 beta-prostaglandin F2 in human urine and plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Transformation of prostaglandin D2 to isomeric prostaglandin F2 compounds by human eosinophils. A potential mast cell-eosinophil interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Formation of 11-epi-Prostaglandin F2α: The Critical Role of Aldo-Keto Reductases in Cellular Signaling and Disease

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandins are potent lipid mediators that regulate a vast array of physiological and pathological processes. Within this family, the F-series prostaglandins, particularly Prostaglandin F2α (PGF2α) and its stereoisomer 11-epi-PGF2α, are crucial signaling molecules. Their synthesis is tightly controlled by specific enzymes, primarily members of the aldo-keto reductase (AKR) superfamily. This technical guide provides an in-depth exploration of the enzymatic formation of 11-epi-PGF2α, focusing on the mechanistic role of AKRs, particularly AKR1C3. We will dissect the biochemical pathways, discuss the kinetic properties of the involved enzymes, and present detailed methodologies for their study. Furthermore, this guide will illuminate the implications of this pathway in oncology and inflammatory diseases, highlighting AKRs as significant targets for therapeutic intervention.

Introduction: The Significance of PGF2α Isomers

The synthesis of all prostaglandins begins with the conversion of arachidonic acid to the unstable endoperoxide intermediate, Prostaglandin H2 (PGH2), a reaction catalyzed by cyclooxygenase (COX) enzymes.[1][2][3] From this critical juncture, specific prostaglandin synthases direct the pathway towards various bioactive lipids. The F-series prostaglandins can be synthesized through several routes, all of which involve members of the aldo-keto reductase (AKR) family.[1][2]

Two key F-series epimers are PGF2α and 11-epi-PGF2α (also known as 9α,11β-PGF2α).[4][5] These molecules, while structurally similar, can elicit distinct biological responses. They primarily function by activating the prostaglandin F receptor (FP receptor), a G-protein coupled receptor that triggers downstream signaling cascades, often leading to cell proliferation, smooth muscle contraction, and inflammatory responses.[6][7][8]

The enzyme AKR1C3, in particular, plays a pivotal role. It not only converts PGH2 to PGF2α but also efficiently reduces Prostaglandin D2 (PGD2) to 11-epi-PGF2α.[9][10][11] This is highly significant because PGD2 can also spontaneously dehydrate to form the 15-deoxy-Δ12,14-PGJ2 (15d-PGJ2), a potent anti-proliferative agent and an agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ).[9][11] Therefore, by converting PGD2 to 11-epi-PGF2α, AKR1C3 simultaneously produces a pro-proliferative ligand for the FP receptor while depleting the pool of an anti-proliferative PPARγ agonist.[6][9] This dual function implicates AKR1C3 as a critical regulator in cellular growth and differentiation, and its overexpression is linked to various malignancies, including breast, prostate, and skin cancers.[9][11][12]

The Biochemical Pathway of 11-epi-PGF2α Formation

The generation of 11-epi-PGF2α is a multi-step enzymatic process that is integrated within the broader arachidonic acid cascade. The pathway underscores the importance of specific synthase enzymes in determining the ultimate biological outcome.

Key Steps in the Pathway:

-

Arachidonic Acid Release: The pathway is initiated by the release of arachidonic acid from membrane phospholipids by phospholipase A2 (PLA2).[3]

-

PGH2 Synthesis: Free arachidonic acid is converted by cyclooxygenase (COX-1 or COX-2) enzymes into the unstable intermediate PGH2.[1][2]

-

PGD2 Synthesis: PGH2 is then isomerized to PGD2 by prostaglandin D synthase (PGDS).

-

Stereospecific Reduction to 11-epi-PGF2α: PGD2 is stereospecifically reduced at the C-11 keto group by an NADPH-dependent aldo-keto reductase, primarily AKR1C3, to form 11-epi-PGF2α (9α,11β-PGF2).[10][13][14] This reaction is a key control point, diverting PGD2 away from the formation of anti-proliferative J-series prostaglandins.[6][11]

Diagram: Biosynthetic Pathway of PGF2α Isomers

Caption: Enzymatic conversion of Arachidonic Acid to PGF2α isomers.

The Central Role of Aldo-Keto Reductases (AKRs)

The AKR superfamily consists of over 190 NAD(P)H-dependent oxidoreductases that reduce aldehydes and ketones to their corresponding alcohols.[15] Several members of the AKR1B and AKR1C subfamilies have been identified as prostaglandin F synthases.[16][17]

-

AKR1C Subfamily (AKR1C1, AKR1C2, AKR1C3): These enzymes are heavily involved in steroid hormone metabolism but also display significant activity towards prostaglandins.[1][18]

-

AKR1C3 (also known as Type 5 17β-HSD): This is a multifunctional enzyme. It acts as a PGF synthase, converting PGH2 to PGF2α and, most notably, PGD2 to 11-epi-PGF2α.[9][10][12][17] Its dual role in producing potent androgens and pro-proliferative prostaglandins makes it a key enzyme in hormone-dependent cancers.[9][11]

-

AKR1C1 and AKR1C2: These isoforms can synthesize PGF2α from PGE2.[1][2][19]

-

-

AKR1B Subfamily (AKR1B1, AKR1B3, AKR1B7): These enzymes, including human aldose reductase (AKR1B1), also catalyze the reduction of PGH2 to PGF2α.[16][20] They generally show a higher affinity for PGH2 compared to AKR1C3.[16]

Quantitative Data: Kinetic Parameters of AKRs

The efficiency and substrate preference of these enzymes are critical determinants of the prostanoid profile within a cell. Understanding their kinetic parameters is essential for drug development professionals designing specific inhibitors.

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Source |

| AKR1B1 (Human) | PGH2 | 1.9 | 26 | [16] |

| AKR1B3 (Mouse) | PGH2 | 9.3 | 53 | [16] |

| AKR1B7 (Mouse) | PGH2 | 3.8 | 44 | [16] |

| AKR1C3 (Human) | PGH2 | 18 | 4 | [16] |

This table highlights that while AKR1C3 is a key PGF synthase, members of the AKR1B family can exhibit higher catalytic efficiencies for the conversion of PGH2 to PGF2α.

Methodologies for Studying 11-epi-PGF2α Formation

Validating the role of AKRs in 11-epi-PGF2α synthesis requires robust experimental protocols. The following sections provide self-validating workflows for measuring enzyme activity and product formation.

Experimental Protocol: General Aldo-Keto Reductase Activity Assay

This protocol describes a common and reliable method for measuring the general catalytic activity of AKRs by monitoring the consumption of NADPH spectrophotometrically.[15][21] This assay is crucial for screening potential enzyme inhibitors.

Principle: AKRs utilize NADPH as a cofactor to reduce a carbonyl substrate. The rate of NADPH oxidation is directly proportional to the enzyme's activity and can be measured by the decrease in absorbance at 340 nm.

Materials:

-

Purified recombinant AKR enzyme or cell/tissue lysate

-

Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 7.0

-

NADPH stock solution (10 mM in Assay Buffer)

-

Substrate stock solution (e.g., 100 mM 4-Nitrobenzaldehyde in ethanol)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare Reaction Mix: In each well of the 96-well plate, prepare a reaction mixture. For a final volume of 200 µL:

-

158 µL Assay Buffer

-

20 µL NADPH stock solution (Final concentration: 1 mM)

-

2 µL Substrate stock solution (Final concentration: 1 mM)

-

-

Controls:

-

No Enzyme Control: Replace the enzyme solution with an equal volume of assay buffer to measure the rate of non-enzymatic NADPH oxidation.

-

No Substrate Control: Replace the substrate solution with an equal volume of its solvent (ethanol) to measure substrate-independent NADPH oxidation by the enzyme preparation.

-

-

Initiate Reaction: Add 20 µL of the enzyme solution (e.g., purified AKR or lysate) to each well to start the reaction. Mix gently.

-

Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes at a constant temperature (e.g., 37°C).

-

Calculate Activity:

-

Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.

-

Correct the rate by subtracting the rates from the control wells.

-

Calculate the enzyme activity using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

-

Self-Validation: The inclusion of "no enzyme" and "no substrate" controls is critical. A valid assay will show a negligible change in absorbance in these wells compared to the complete reaction, confirming that the observed activity is dependent on both the enzyme and the substrate.

Experimental Protocol: Quantification of 11-epi-PGF2α by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately identifying and quantifying specific prostaglandin isomers like 11-epi-PGF2α from complex biological matrices.[10][22]

Principle: The sample is first subjected to solid-phase extraction (SPE) to isolate and concentrate the prostaglandins. The extract is then separated by liquid chromatography, and the specific analyte (11-epi-PGF2α) is identified and quantified by mass spectrometry based on its unique mass-to-charge ratio (m/z) and fragmentation pattern. An isotopically labeled internal standard (e.g., 11β-PGF2α-d4) is used for accurate quantification.[23]

Diagram: LC-MS/MS Workflow for 11-epi-PGF2α Quantification

Caption: Workflow for quantifying 11-epi-PGF2α from biological samples.

Procedure:

-

Sample Collection: Collect cell culture media or tissue homogenate. Immediately add a general antioxidant like butylated hydroxytoluene (BHT) and an AKR inhibitor (if stopping the reaction) and freeze at -80°C until analysis.

-

Internal Standard Addition: Thaw the sample and add a known amount of the deuterated internal standard (e.g., 11β-PGF2α-d4).[23] This is crucial for correcting for sample loss during extraction and for variations in instrument response.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by acidified water (pH ~3.5).

-

Acidify the sample to pH ~3.5 with formic acid to protonate the prostaglandin's carboxyl group, increasing its retention on the C18 stationary phase.

-

Load the sample onto the cartridge.

-

Wash the cartridge with acidified water and then with a low-percentage organic solvent (e.g., 15% methanol) to remove polar impurities.

-

Elute the prostaglandins with a high-percentage organic solvent like methyl formate or ethyl acetate.

-

-

Sample Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a small, precise volume of the initial LC mobile phase.

-

LC-MS/MS Analysis:

-

Inject the sample into the LC-MS/MS system.

-

Use a suitable C18 column for chromatographic separation.

-

Set the mass spectrometer to monitor for the specific precursor-to-product ion transitions for both endogenous 11-epi-PGF2α and the deuterated internal standard using Multiple Reaction Monitoring (MRM).

-

-

Quantification: Create a standard curve using known amounts of an 11-epi-PGF2α standard. Calculate the concentration in the unknown sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Trustworthiness: The use of a stable isotope-labeled internal standard is the cornerstone of this protocol's reliability. It co-elutes with the analyte and experiences identical extraction efficiency and ionization suppression/enhancement, ensuring highly accurate and reproducible quantification.

Conclusion and Future Directions

The formation of 11-epi-PGF2α via aldo-keto reductases represents a critical node in cellular signaling, particularly in the context of proliferation and inflammation. AKR1C3, with its ability to divert PGD2 from an anti-proliferative to a pro-proliferative fate, stands out as a high-value target for drug development, especially in oncology. The methodologies detailed in this guide provide a robust framework for researchers to investigate this pathway, screen for potent and selective inhibitors, and further elucidate the role of 11-epi-PGF2α in human health and disease.

Future research should focus on developing highly selective AKR1C3 inhibitors that do not interfere with other closely related AKR isoforms, thereby minimizing off-target effects.[11] Furthermore, exploring the downstream signaling consequences of 11-epi-PGF2α versus PGF2α at the FP receptor will provide a more nuanced understanding of their respective roles in pathophysiology.

References

-